molecular formula C18H15ClN4O2S B2722791 2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide CAS No. 1203256-36-3

2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

Cat. No.: B2722791
CAS No.: 1203256-36-3
M. Wt: 386.85
InChI Key: FIHFSXDNCAYOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. It appears to contain a benzamide group (a benzene ring attached to a carboxamide), a pyrazolo[3,4-b]pyridine group (a fused pyrazole and pyridine ring), and a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrazolo[3,4-b]pyridine group and the thiophene group would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic systems. The benzamide group could potentially undergo reactions typical of amides, such as hydrolysis. The thiophene group might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the various functional groups .

Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

Research by Mohareb et al. (2004) discusses the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives. This study underscores the potential of thiophene derivatives in generating diverse heterocyclic compounds, which could imply similar synthetic versatility for the compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from a compound similar in structure, showing their antimicrobial and antioxidant activities. This indicates the potential for the subject compound to serve as a precursor in the development of bioactive molecules with potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Pyrazolo[3,4-b]pyridines Synthesis

Research on the preparation of pyrazolo[3,4-b]pyridines from 3-amino-5-arylpyrazoles and α-cyanochalcones by Quiroga et al. (1999) could be relevant for understanding the synthetic pathways and structural characterization of similar compounds. This work may offer insights into methodologies for synthesizing and studying the structural properties of related compounds (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, & Cobo, 1999).

Heterocyclic Synthesis Utilizing Thioxopyrimidine

The study by Ho and Suen (2013) on synthesizing novel derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety through intramolecular cyclization suggests the potential for complex heterocyclic synthesis routes that could be applicable to the synthesis or modification of the compound (Ho & Suen, 2013).

Future Directions

The study of such complex organic compounds is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, characterization, and potential uses of this compound .

Properties

IUPAC Name

2-chloro-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-23-17-15(11(9-14(24)20-17)13-7-4-8-26-13)16(22-23)21-18(25)10-5-2-3-6-12(10)19/h2-8,11H,9H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHFSXDNCAYOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.